(5Z,9E,14Z)-icosa-5,9,14-trienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

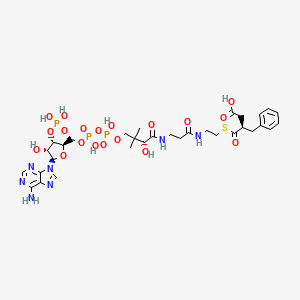

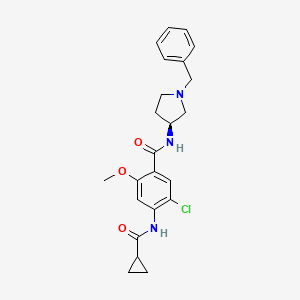

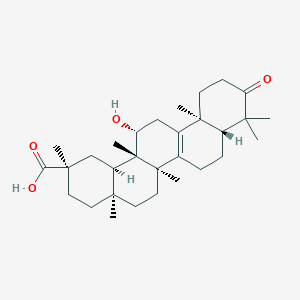

(5Z,9E,14Z)-icosa-5,9,14-trienoic acid is an icosatrienoic acid having a (5Z,9E,14Z) double bond configuration.

Aplicaciones Científicas De Investigación

- (5Z,9E,14Z)-icosa-5,9,14-trienoic acid and related compounds have been synthesized through various methods. A study highlighted the stereoselective synthesis of di- and trienoic acids containing a (1Z,5Z)-diene moiety, which are precursors for biologically active trienoic acids, using a specific cross-cyclomagnesiation process (D’yakonov et al., 2017). Another research focused on synthesizing highly unsaturated marine lipid hydrocarbons from (all-Z)-icosa-5,8,11,14,17-pentaenoic acid, showcasing its utility as a starting material for other complex molecules (Holmeide et al., 2001).

- The compound has been used to prepare fatty acids with a photoactive conjugated tetraene group, which can be used in fluorescence techniques and UV light-induced cross-linking to membrane proteins due to the light sensitivity of the tetraene group (Kuklev & Smith, 2004).

Chemical Analysis and Characterization :

- A study conducted a structure-activity relationship analysis of a series of compounds based on the structure of 2-arachidonoylglycerol, which included (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. These compounds were evaluated for their ability to inhibit specific enzymes, indicating the importance of these fatty acids in biochemical pathways and potential pharmaceutical applications (Cisneros et al., 2007).

Biological Studies and Applications

Cellular and Molecular Studies :

- Research has explored the biological activities of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid derivatives, indicating their relevance in cell signaling and metabolic processes. For example, the study on the synthesis of 2-(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenamidoethyl-d(4) Dihydrogen Phosphate aimed to facilitate the quantitation of a labile intermediate for understanding its role in novel biosynthetic pathways (Cheng et al., 2008).

- The synthesis of certain polyunsaturated trifluoromethyl ketones from (all-Z)-icosa-5,8,11,14,17-pentaenoic acid was explored as potential inhibitors of phospholipase A2, a key enzyme involved in inflammatory processes, signifying the compound’s potential in creating therapeutic agents (Holmeide & Skattebol, 2000).

Environmental and Analytical Aspects

Environmental Relevance :

- A study on the environmental photochemistry of a related compound, triclosan, highlighted the importance of indirect photoreactions. Although not directly about (5Z,9E,14Z)-icosa-5,9,14-trienoic acid, it points to the broader context of environmental fate and behavior of related compounds (Bianco et al., 2015).

Propiedades

Fórmula molecular |

C20H34O2 |

|---|---|

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

(5Z,9E,14Z)-icosa-5,9,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,11-12,15-16H,2-5,8-10,13-14,17-19H2,1H3,(H,21,22)/b7-6-,12-11+,16-15- |

Clave InChI |

WTIGEPZSNQRUPU-SXOPFSEXSA-N |

SMILES isomérico |

CCCCC/C=C\CCC/C=C/CC/C=C\CCCC(=O)O |

SMILES canónico |

CCCCCC=CCCCC=CCCC=CCCCC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-5,6-dimethoxy-2H-indazole](/img/structure/B1243854.png)

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)

![(2R,3R,5R,6S,8R,9R,10S,13R,17S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1243873.png)